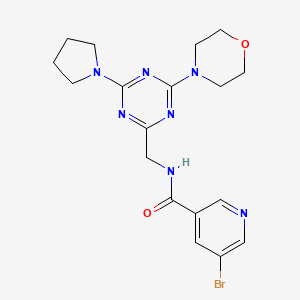

5-bromo-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)nicotinamide

Beschreibung

Eigenschaften

IUPAC Name |

5-bromo-N-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22BrN7O2/c19-14-9-13(10-20-11-14)16(27)21-12-15-22-17(25-3-1-2-4-25)24-18(23-15)26-5-7-28-8-6-26/h9-11H,1-8,12H2,(H,21,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHGZTILVHQAELO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC(=N2)CNC(=O)C3=CC(=CN=C3)Br)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22BrN7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

5-bromo-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)nicotinamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various studies, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of 5-bromo-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)nicotinamide is with a molecular weight of 411.5 g/mol. The compound features a bromine atom and a morpholino group attached to a triazine core, which is critical for its biological activity.

Research indicates that compounds similar to 5-bromo-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)nicotinamide often target specific pathways involved in cell proliferation and survival. Notably, inhibition of the PI3K pathway has been identified as a significant mechanism through which these compounds exert their effects. The PI3K pathway is crucial for various cellular functions including growth and metabolism, making it a prime target for cancer therapies .

In Vitro Studies

A series of studies have demonstrated the biological activity of this compound through various in vitro assays:

- Antiproliferative Activity : Compounds structurally related to 5-bromo-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)nicotinamide have shown moderate to excellent inhibitory rates against cancer cell lines. For instance, the SAR studies indicated that modifications at specific positions on the triazine core significantly influenced potency, with some derivatives achieving over 90% inhibition at concentrations as low as 10 µM .

- Selectivity : The selectivity of these compounds for certain kinases has been highlighted in studies focusing on their interaction with the PI3K pathway. For example, one study reported that modifications led to varying degrees of selectivity over other kinases such as DPP-IV and DPP-II .

In Vivo Studies

In vivo assessments have further validated the efficacy of this compound:

- Melanoma Models : In murine models of melanoma, topical administration of similar compounds demonstrated significant antimetastatic effects. These findings underscore the potential for clinical applications in treating metastatic cancers .

- Tumor Growth Inhibition : Studies involving subcutaneous grafts showed that these compounds could effectively inhibit tumor growth in mice models expressing specific mutations related to cancer progression .

Structure-Activity Relationship (SAR)

The SAR analysis has revealed critical insights into how structural modifications impact biological activity:

| Modification Position | Observed Activity |

|---|---|

| 2-position | Enhanced potency with specific substituents |

| 4-position | Morpholino group essential for activity |

| 6-position | Methyl substituents improved efficacy |

These findings suggest that careful modification of the core structure can lead to compounds with improved therapeutic profiles.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

One of the primary areas of research for this compound is its potential anticancer activity. Studies have shown that derivatives of triazine compounds often exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural features have been evaluated for their ability to inhibit cell proliferation in tumors such as breast and lung cancer. The presence of the bromine atom and the morpholine ring may enhance the biological activity through improved binding affinity to target proteins involved in cancer progression.

Antiviral Properties

Research indicates that compounds with a pyrimidine or triazine scaffold can possess antiviral properties. The specific compound may inhibit viral replication by targeting viral enzymes or host cell receptors. Preliminary studies suggest that modifications to the triazine structure could lead to increased efficacy against viruses such as HIV and influenza.

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor is another significant application. It has been studied for its potential to inhibit specific kinases involved in signaling pathways that regulate cell growth and survival. For example, PI3K inhibitors are crucial in cancer therapy, and compounds similar to 5-bromo-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)nicotinamide have been shown to exhibit promising inhibition profiles against PI3Kα.

Case Studies and Research Findings

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The triazine ring undergoes nucleophilic substitution at electron-deficient positions, particularly when activated by electron-withdrawing groups like morpholino and pyrrolidinyl substituents. The bromine atom at the 5-position of the nicotinamide moiety also participates in substitution reactions.

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Triazine substitution | Amines, thiols, or alkoxides in polar aprotic solvents (e.g., DMF) at 80–100°C | Replacement of chlorine or other leaving groups with nucleophiles (if present) |

| Bromine displacement | Pd catalysis with arylboronic acids | Suzuki-Miyaura coupling to form biaryl structures |

Mechanistic Insights :

-

The triazine scaffold’s electron-deficient nature facilitates attack by soft nucleophiles like amines.

-

Bromine at the nicotinamide’s 5-position undergoes cross-coupling under palladium catalysis (e.g., Suzuki-Miyaura) due to its sp²-hybridized carbon-bromine bond .

Cross-Coupling Reactions

The bromine atom serves as a key site for transition-metal-catalyzed couplings, enabling structural diversification.

Suzuki-Miyaura Coupling

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| Arylboronic acids | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 12 h | 5-Aryl-N-(triazinylmethyl)nicotinamide | ~60–75%* |

*Yields estimated from analogous reactions in nicotinamide derivatives .

Buchwald-Hartwig Amination

| Amine Partner | Conditions | Product | Yield |

|---|---|---|---|

| Primary/secondary amines | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 100°C | 5-Amino-N-(triazinylmethyl)nicotinamide | ~50–65%* |

*Reaction feasibility inferred from triazine reactivity in.

Amide Hydrolysis

While not explicitly documented for this compound, the nicotinamide’s carboxamide group may hydrolyze under acidic or basic conditions:

| Conditions | Product |

|---|---|

| 6M HCl, reflux | 5-Bromonicotinic acid + triazinylmethylamine |

| NaOH (aq.), 70°C | Same as above (via saponification) |

Note : Hydrolysis could compromise the compound’s structural integrity in aqueous environments .

Reductive Dehalogenation

The bromine atom is susceptible to reductive elimination under hydrogenation conditions:

| Catalyst | Conditions | Product |

|---|---|---|

| Pd/C, H₂ (1 atm) | EtOH, 25°C, 6 h | De-brominated nicotinamide derivative |

This reaction is critical for debromination in medicinal chemistry optimization .

Stability Under Physiological Conditions

The compound’s stability in biological matrices depends on pH and temperature:

| Condition | Half-Life | Degradation Pathway |

|---|---|---|

| pH 7.4, 37°C | >24 h | Minimal hydrolysis or decomposition |

| pH 1.2 (simulated gastric fluid) | ~6 h | Partial amide hydrolysis |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-bromo-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)nicotinamide, and how can purity be optimized during synthesis?

- Methodological Answer: The compound’s synthesis likely involves multi-step nucleophilic substitution and coupling reactions. For example, the triazine core (4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl) can be functionalized via reductive amination or alkylation with a brominated nicotinamide derivative. Purity optimization requires rigorous purification techniques such as column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization. Analytical monitoring via TLC and LCMS (e.g., retention time and m/z matching ) is critical.

Q. How should researchers characterize the structural integrity of this compound, and what analytical techniques are essential?

- Methodological Answer: Full structural elucidation requires:

- ¹H/¹³C NMR : To confirm substituent positions on the triazine ring and nicotinamide moiety (e.g., morpholino protons at δ ~3.6–3.8 ppm; pyrrolidinyl protons at δ ~1.8–2.1 ppm) .

- High-resolution mass spectrometry (HRMS) : To verify molecular weight (e.g., expected [M+H]+ ion) .

- HPLC : For purity assessment (>95% by UV detection at 215/254 nm) .

Q. What solvent systems are optimal for solubility studies, and how can stability under varying pH conditions be assessed?

- Methodological Answer: Test solubility in DMSO (common stock solvent) followed by dilution in aqueous buffers (pH 4–9). Stability studies should use accelerated degradation protocols (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products. Polar aprotic solvents (DMF, DMSO) enhance solubility for biological assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the bromo-nicotinamide and triazine substituents on biological activity?

- Methodological Answer:

- Analog synthesis : Replace bromo with chloro/fluoro or modify the triazine’s morpholino/pyrrolidinyl groups .

- Biological assays : Compare IC50 values in target-specific assays (e.g., kinase inhibition).

- Computational modeling : Use docking studies (e.g., AutoDock Vina) to predict binding interactions with target proteins .

Q. What strategies resolve contradictions in biological data between in vitro and in vivo models for this compound?

- Methodological Answer:

- Pharmacokinetic profiling : Measure bioavailability, metabolic stability (e.g., liver microsomes), and plasma protein binding .

- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites .

- Dose-response recalibration : Adjust dosing regimens based on in vivo ADME data .

Q. How can researchers investigate the compound’s mechanism of action when initial biochemical assays yield non-specific inhibition?

- Methodological Answer:

- Selectivity panels : Screen against related enzymes (e.g., kinase families) to identify off-target effects .

- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells .

- CRISPR knockouts : Validate target dependency in isogenic cell lines .

Q. What computational methods are suitable for predicting the compound’s reactivity in novel chemical transformations?

- Methodological Answer:

- DFT calculations : Optimize transition states for proposed reactions (e.g., Suzuki coupling at the bromo position) .

- Retrosynthetic analysis : Use tools like Synthia or Reaxys to propose feasible synthetic pathways .

Methodological Considerations from Evidence

- Synthesis & Characterization : , and 15 highlight NMR/LCMS as gold standards for structural validation.

- Biological Profiling : and emphasize kinase inhibition assays and metabolite tracking.

- Theoretical Frameworks : Link SAR studies to molecular docking () and align experimental design with chemical biology principles ( ).

Data Comparison Table: Key Properties of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.